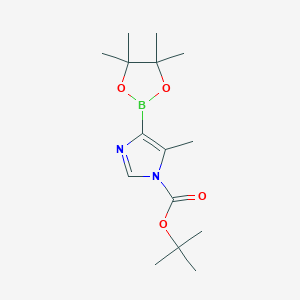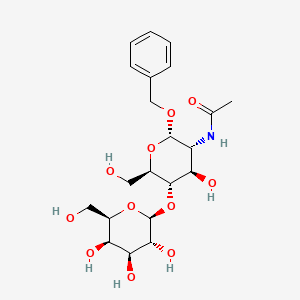
(R)-cyclopentyl(pyridin-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-cyclopentyl(pyridin-2-yl)methanamine is a chiral amine compound that features a cyclopentyl group attached to a pyridin-2-yl methanamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-cyclopentyl(pyridin-2-yl)methanamine typically involves the reaction of cyclopentyl bromide with pyridin-2-yl methanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction, yielding the desired product.
Industrial Production Methods
Industrial production methods for ®-cyclopentyl(pyridin-2-yl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of chiral catalysts or resolution techniques can ensure the production of the ®-enantiomer with high enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-cyclopentyl(pyridin-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentyl(pyridin-2-yl)methanone.
Reduction: Formation of cyclopentyl(pyridin-2-yl)methanamine derivatives.
Substitution: Formation of N-substituted derivatives of ®-cyclopentyl(pyridin-2-yl)methanamine.
Wissenschaftliche Forschungsanwendungen
®-cyclopentyl(pyridin-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of metal complexes for catalysis.
Biology: The compound is studied for its potential biological activities, including anti-fibrotic properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of various fine chemicals and intermediates.
Wirkmechanismus
The mechanism of action of ®-cyclopentyl(pyridin-2-yl)methanamine involves its interaction with specific molecular targets. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic complexes . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Pyridin-2-yl)methanamine: A related compound with similar structural features but without the cyclopentyl group.
N-(Pyridin-2-ylmethylene)methanamine: Another similar compound used in the synthesis of metal complexes.
Uniqueness
®-cyclopentyl(pyridin-2-yl)methanamine is unique due to the presence of the cyclopentyl group, which can influence its steric and electronic properties. This uniqueness can enhance its binding affinity and selectivity in catalytic and biological applications.
Eigenschaften
Molekularformel |
C11H16N2 |
|---|---|
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
(R)-cyclopentyl(pyridin-2-yl)methanamine |
InChI |
InChI=1S/C11H16N2/c12-11(9-5-1-2-6-9)10-7-3-4-8-13-10/h3-4,7-9,11H,1-2,5-6,12H2/t11-/m1/s1 |
InChI-Schlüssel |
VRSXRUYHYMYXKO-LLVKDONJSA-N |
Isomerische SMILES |
C1CCC(C1)[C@H](C2=CC=CC=N2)N |
Kanonische SMILES |
C1CCC(C1)C(C2=CC=CC=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methoxy-5,6-dihydro-7h-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B11827322.png)
![tert-Butyl (3-(benzyloxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-8-yl)carbamate](/img/structure/B11827336.png)
![2-(Dibenzo[b,d]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11827344.png)


![(8S,10R,13S,14S,17R)-3-acetoxy-17-(2-acetoxyacetyl)-10,13-dimethyl-2,7,8,10,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11827367.png)
![(4aR,7R,9aR)-7-methyl-2-tosyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine](/img/structure/B11827371.png)




![7-(tert-Butyl)-4-chloro-5-iodo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11827406.png)

![1-[(2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-one](/img/structure/B11827412.png)
